molecular formula C20H22ClF3N4O2 B2989894 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034407-43-5

2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Cat. No. B2989894
CAS RN: 2034407-43-5
M. Wt: 442.87
InChI Key: BRTWCOAAMYMXMT-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H22ClF3N4O2 and its molecular weight is 442.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Research has demonstrated the utility of similar chloro-methylphenoxy and trifluoromethyl-pyrimidinyl compounds in the synthesis and characterization of novel chemical entities. For example, studies involving the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 in a water–alcohol medium resulted in the formation of pyrimidine and piperidone derivatives, along with polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The resultant compounds were characterized by various spectroscopic methods, elucidating their structures and potential applications in medicinal chemistry and material science (Klimova et al., 2013).

Antimicrobial Activity

Another study focused on the synthesis of novel imines and thiazolidinones derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, demonstrating significant antibacterial and antifungal activities. This research highlights the potential application of these compounds in developing new antimicrobial agents, where the structural features of the core chemical framework, including the trifluoromethyl group, play a crucial role in determining their biological activity (Fuloria et al., 2009).

Agrochemical Applications

The exploration of pyridine derivatives for their insecticidal activity against cowpea aphid further exemplifies the diverse applications of compounds with structural similarities to 2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide. Research into these compounds showed potent aphidicidal activities, suggesting their potential utility in developing new agrochemicals aimed at pest control (Bakhite et al., 2014).

Pharmaceutical Research

In the pharmaceutical domain, the study of pyridine and pyrimidine derivatives as GPR119 agonists underscores the therapeutic potential of these compounds in treating diseases like type 2 diabetes mellitus. This research identified potent agonists through structural modifications, including the introduction of trifluoromethyl groups, highlighting the importance of such functional groups in enhancing biological activity and solubility (Negoro et al., 2012).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4O2/c1-12-9-14(21)3-4-16(12)30-11-19(29)27-15-5-7-28(8-6-15)18-10-17(20(22,23)24)25-13(2)26-18/h3-4,9-10,15H,5-8,11H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTWCOAAMYMXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

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